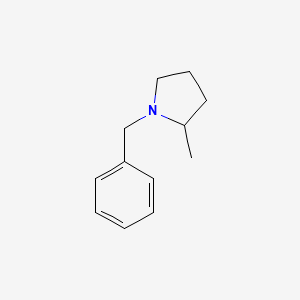

1-Benzyl-2-methylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

774-91-4 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-benzyl-2-methylpyrrolidine |

InChI |

InChI=1S/C12H17N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |

InChI Key |

PABZWDUKSBQYMP-UHFFFAOYSA-N |

SMILES |

CC1CCCN1CC2=CC=CC=C2 |

Canonical SMILES |

CC1CCCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 Methylpyrrolidine and Its Stereoisomers

Classical and Modern Approaches to the Pyrrolidine (B122466) Ring System

The formation of the 2-methylpyrrolidine (B1204830) core is a critical step that can be accomplished through several powerful synthetic strategies, including cycloaddition reactions, intramolecular cyclizations, and reductive amination routes.

Cycloaddition Reactions in Pyrrolidine Annulation

[3+2] Cycloaddition reactions are a highly efficient and stereoselective method for constructing five-membered rings like the pyrrolidine system. nih.gov The most common approach involves the reaction of an azomethine ylide with an alkene. nih.govingentaconnect.com Azomethine ylides, which are nitrogen-based three-atom components, react with 2π-electron components in a concerted fashion. nih.gov

For the synthesis of a 2-methylpyrrolidine derivative, an azomethine ylide can be generated from the condensation of an amino acid, such as alanine, with an aldehyde. The resulting ylide then reacts with a suitable dipolarophile. The stereochemistry of the final product can often be controlled by the choice of starting materials, catalysts, and reaction conditions. acs.org Organocatalysis and metal-catalyzed methodologies have been developed to achieve high levels of stereoselectivity in these cycloadditions. ingentaconnect.com

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| Glycine derivative & Aldehyde | Maleimide | Thermal | Polycyclic pyrrolidine |

| N-Alkyl Glycine Oxazolidinone | Electron-deficient alkene | Thermal (decarboxylation) | Substituted pyrrolidine |

| Tertiary Amide | Conjugated alkene | Iridium complex (reductive) | Functionalized pyrrolidine nih.gov |

| Isatin & Sarcosine | Alkenyl Boronate | Refluxing ethanol | Spiro[indoline-3,2′-pyrrolidine] nih.gov |

Intramolecular Amination and Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic amines from acyclic precursors. acs.org In the context of 2-methylpyrrolidine, a common approach involves the cyclization of a linear amino alcohol, amino halide, or a related species.

One such method is the transaminase-triggered cyclization of ω-chloroamines, which can be derived from corresponding ω-chloroketones. This biocatalytic approach allows for the enantioselective synthesis of 2-substituted pyrrolidines. acs.org For instance, a suitable 5-chloro-2-pentanone derivative can be aminated and then cyclized to yield 2-methylpyrrolidine.

Another strategy involves the cyclization of amide dianions. For example, the reaction of an appropriate N-substituted amide with a reagent like epibromohydrin can lead to the formation of a substituted pyrrolidin-2-one, which can then be reduced to the corresponding pyrrolidine. organic-chemistry.org Domino reactions, such as the aza-Michael induced ring closure (MIRC), provide an efficient route to highly functionalized pyrrolidinones from acyclic starting materials, which are precursors to pyrrolidines. rsc.org

Reductive Amination Routes

Intramolecular reductive amination is a direct and efficient method for the synthesis of cyclic amines. This process involves the formation of an imine or enamine from an amino ketone or amino aldehyde, followed by in situ reduction to the corresponding amine. For the synthesis of 2-methylpyrrolidine, 5-aminopentan-2-one would be the key intermediate. This precursor can undergo spontaneous cyclization to form an imine, which is then reduced to yield 2-methylpyrrolidine.

Various reducing agents can be employed for this transformation, with sodium borohydride and its derivatives being common choices. researchgate.net The reaction can be catalyzed by acids to facilitate imine formation. This methodology is widely used in the synthesis of alkaloids and other biologically active nitrogen-containing compounds.

Formation of the N-Benzyl Moiety in Pyrrolidine Derivatives

Once the 2-methylpyrrolidine ring system is formed, the N-benzyl group can be introduced through several reliable methods.

Direct N-Alkylation and Reductive N-Alkylation Protocols

Direct N-alkylation is a straightforward method for the formation of the N-benzyl bond. This involves the reaction of 2-methylpyrrolidine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. researchgate.net The base, typically a carbonate like potassium carbonate or an amine like triethylamine, neutralizes the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Reductive amination, also known as reductive alkylation, is another widely used and highly effective method. organic-chemistry.org In this approach, 2-methylpyrrolidine is reacted with benzaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ to yield 1-benzyl-2-methylpyrrolidine. Common reducing agents for this transformation include sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation. d-nb.info Reductive amination is often preferred due to its high efficiency and the mild conditions under which it can be performed.

Table 2: Comparison of N-Benzylation Methods

| Method | Reagents | Key Intermediate | Advantages | Disadvantages |

| Direct N-Alkylation | 2-Methylpyrrolidine, Benzyl Halide, Base | N/A | Simple procedure, readily available reagents | Potential for over-alkylation (quaternization) researchgate.net |

| Reductive Amination | 2-Methylpyrrolidine, Benzaldehyde, Reducing Agent | Iminium Ion | High selectivity, mild conditions, wide substrate scope | Requires a reducing agent |

Application of Curtius Rearrangement in N-Benzylpyrrolidine Synthesis

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine. wikipedia.orgorganic-chemistry.org While not a direct method for N-benzylation of a pre-formed pyrrolidine, this rearrangement can be strategically incorporated into a multi-step synthesis to generate a precursor that leads to an N-benzylpyrrolidine derivative.

A hypothetical pathway could involve a carboxylic acid-substituted pyrrolidine. For example, a suitably protected 1-(carboxymethyl)-2-methylpyrrolidine derivative could be subjected to the Curtius rearrangement. The carboxylic acid would be converted to an acyl azide, which upon heating, would rearrange to an isocyanate. nih.gov This isocyanate could then be trapped with a benzyl-containing nucleophile, or undergo further transformations followed by N-benzylation. It is important to note that this is a more complex and less direct approach compared to N-alkylation or reductive amination for the specific synthesis of this compound. The rearrangement itself involves the loss of the carbonyl carbon and the formation of a C-N bond with retention of configuration at the migrating group. wikipedia.orgnih.gov

Stereoselective Synthesis of this compound

Stereoselective synthesis is paramount for producing specific stereoisomers of this compound, as the biological and chemical properties of enantiomers can differ significantly. rroij.com Methodologies in this domain focus on creating the desired stereocenter at the 2-position of the pyrrolidine ring with high fidelity.

Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials. L-proline, a common amino acid, is an excellent precursor for this strategy. The synthesis begins with the protection of the nitrogen atom of L-proline, often via benzylation with benzyl chloride or benzyl bromide in the presence of a base like potassium hydroxide (B78521), to form (S)-1-benzylpyrrolidine-2-carboxylic acid. chemicalbook.com

The carboxylic acid functional group is then reduced to a primary alcohol, yielding (S)-1-benzyl-2-(hydroxymethyl)pyrrolidine (a prolinol derivative). The crucial step is the conversion of the hydroxymethyl group (-CH₂OH) into a methyl group (-CH₃). This transformation can be achieved through a two-step process:

Activation of the Hydroxyl Group : The alcohol is converted into a good leaving group, typically by mesylation or tosylation, to form a sulfonate ester.

Reduction : The resulting sulfonate ester is then reduced to the methyl group using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the target molecule, (S)-1-benzyl-2-methylpyrrolidine.

This pathway ensures that the stereochemistry at the C2 position, inherited from the natural L-proline, is retained throughout the synthesis.

Diastereoselective methods are employed when a new stereocenter is created in a molecule that already contains one or more stereocenters. One effective strategy for forming substituted pyrrolidines with high diastereoselectivity is the intramolecular aminooxygenation of alkenes. For instance, α-substituted 4-pentenyl sulfonamides can undergo copper-promoted cyclization to favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1. nih.gov By carefully selecting substrates and reaction conditions, this method can also be tuned to produce 2,5-trans-pyrrolidines with excellent selectivity. nih.gov

Reductive alkylation, or reductive amination, is another powerful tool. A common pathway involves the cyclization of a 1,4-dicarbonyl compound. For example, the reaction of 2,5-hexanedione with benzylamine forms a cyclic imine intermediate. The subsequent diastereoselective reduction of this imine, using a chiral reducing agent or under substrate control, can yield specific diastereomers of 1-benzyl-2,5-dimethylpyrrolidine. nih.gov A similar principle can be applied to synthesize this compound by starting with an appropriate 1,4-keto-aldehyde. The stereochemical outcome is determined by the facial selectivity of the hydride attack on the iminium ion intermediate.

Table 1: Diastereoselective Synthetic Methods for Pyrrolidines

| Method | Substrate Type | Key Reagent/Catalyst | Typical Outcome | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Intramolecular Aminooxygenation | 4-Pentenyl Sulfonamides | Copper(II) 2-ethylhexanoate | 2,5-cis-Pyrrolidines | >20:1 nih.gov |

| Reductive Amination | 1,4-Dicarbonyl Compounds | Benzylamine, Reducing Agent | 2,5-disubstituted Pyrrolidines | Varies with substrate/reagent |

| Stereoselective Alkylation | Strained Trans-Lactams | Electrophiles (e.g., MeI) | α-substituted Trans-Lactams | Highly Stereoselective researchgate.net |

Enantioselective strategies create the desired chirality from achiral or racemic starting materials through the influence of a chiral substance that is not incorporated into the final product.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. Once the desired stereocenter is formed, the auxiliary is removed. For pyrrolidine synthesis, an achiral amine precursor could be coupled to a chiral auxiliary. Subsequent cyclization and alkylation steps would be directed by the auxiliary, after which its cleavage would yield the enantiomerically enriched product.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of a chiral product. rroij.com The synthesis of enantiopure pyrrolidines can be achieved through the asymmetric hydrogenation of a suitable 2-methyl-1-pyrroline precursor using a chiral transition metal catalyst, such as one based on rhodium or iridium complexed with chiral phosphine ligands. nih.govgoogle.com For example, Masamune and coworkers developed a synthesis of C₂-symmetrical 2,5-disubstituted pyrrolidines starting from the asymmetric reduction of a diketone using baker's yeast or (−)-diisopinocampheylchloroborane (Ipc₂BCl), followed by cyclization with benzylamine. nih.gov More modern approaches integrate photocatalysis with biocatalysis, where a photocatalytic system generates an N-heterocycle that is then functionalized in situ by an engineered enzyme to yield chiral α-functionalized pyrrolidines with up to 99% enantiomeric excess (ee). rsc.org

Table 2: Enantioselective Strategies for Pyrrolidine Synthesis

| Strategy | Catalyst/Auxiliary Type | Example | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Iridium Complex (Ir¹) | Double Allylic Substitution | C-N Bond Formation | High nih.gov |

| Biocatalysis | Engineered Myoglobin Variants | Carbene N-H Insertion | C-H Functionalization | Up to 82% rochester.edu |

| Photo-enzymatic Cascade | Ni/Photocatalyst + Carbene Transferase | C-N Coupling & C-H Functionalization | One-Pot Reaction | Up to 99% rsc.org |

| Organocatalysis | Baker's Yeast | Asymmetric Ketone Reduction | C=O Reduction | High nih.gov |

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

For racemic 2-methylpyrrolidine or its N-benzyl derivative, several kinetic resolution strategies can be applied:

Acylative Kinetic Resolution : This involves reacting the racemic amine with a chiral acylating agent in the presence of a catalyst. One enantiomer reacts faster, forming an amide, which can be separated from the unreacted, enantiomerically enriched amine. Studies on the acylation of racemic methyl-substituted cyclic amines have shown high stereoselectivity, with selectivity factors (s) as high as 73 observed for 2-methylpiperidine. rsc.org

Enzymatic Resolution : Enzymes, particularly lipases, are highly effective chiral catalysts for resolving amines and alcohols. The enzyme selectively catalyzes the acylation or deacylation of one enantiomer.

Asymmetric Deprotonation : A chiral base, such as n-butyllithium in complex with the chiral ligand sparteine, can selectively deprotonate one enantiomer of an N-protected pyrrolidine. whiterose.ac.uk The resulting enantioenriched lithiated species can be trapped with an electrophile, or the unreacted starting material can be recovered in high enantiopurity. whiterose.ac.uk

The effectiveness of a kinetic resolution is measured by the selectivity factor (s), which compares the relative reaction rates of the enantiomers. A higher s-factor indicates better separation. ethz.ch

Table 3: Methods for Kinetic Resolution of Cyclic Amines

| Method | Reagent/Catalyst | Substrate Type | Key Feature |

|---|---|---|---|

| Acylative Resolution | Chiral Activated Esters | Racemic Cyclic Amines | Forms diastereomeric amides at different rates. rsc.org |

| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-arylpiperidines | Selective proton abstraction from one enantiomer. whiterose.ac.uk |

| Catalytic Reduction | Chiral Oxazaborolidine Catalysts | Racemic Pyrrolidine-2,5-diones | Enantioselective reduction of a carbonyl group. nih.gov |

Sustainable and Efficient Synthetic Methodologies

Modern organic synthesis prioritizes efficiency, atom economy, and environmental sustainability. One-pot and multicomponent reactions are key strategies for achieving these goals by reducing the number of intermediate purification steps, saving time, and minimizing waste.

A one-pot reaction involves multiple sequential transformations in a single reactor, avoiding the isolation of intermediates. A multicomponent reaction (MCR) is a type of one-pot reaction where three or more reactants combine to form a product that incorporates substantial portions of all reactants. nih.gov

The synthesis of this compound could be envisioned through a one-pot process. For instance, a streamlined copper-catalyzed protocol could be adapted for the synthesis of N-alkyl substituted heterocycles. nih.gov A hypothetical one-pot synthesis might involve the reaction of a suitable precursor like 1,4-dibromopentane with benzylamine, where both C-N bond-forming steps (cyclization) occur in the same reaction vessel.

A classic MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. nih.gov The azomethine ylide can be generated in situ from the reaction of an amino acid and an aldehyde. This method constructs the pyrrolidine ring in a single, highly convergent step. Subsequent N-benzylation and modification at the C2 position could then yield the target compound. Recently, advanced one-pot photo-enzymatic cascades have been developed that combine a light-driven C-N coupling with a biocatalytic carbene transfer, allowing for the direct enantioselective functionalization of saturated N-heterocycles. rsc.org

Microwave-Assisted Synthesis of Pyrrolidine Derivatives

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical synthesis, offering considerable reductions in reaction times, increased product yields, and often enhanced selectivity compared to conventional heating methods. rsc.orgnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including pyrrolidine derivatives, by promoting rapid and uniform heating of the reaction mixture. nih.gov The synthesis of this compound and its stereoisomers can be efficiently achieved through several synthetic routes that are amenable to microwave irradiation, primarily through N-alkylation or reductive amination pathways.

The application of microwave energy can dramatically accelerate the rate of N-alkylation reactions. nih.gov For the synthesis of this compound, a direct approach involves the N-benzylation of 2-methylpyrrolidine using a suitable benzylating agent, such as benzyl bromide or benzyl chloride. In a typical procedure, 2-methylpyrrolidine would be mixed with the benzyl halide in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Under microwave irradiation, this reaction can be completed in minutes, whereas conventional heating methods might require several hours. rsc.orgkoreascience.kr

For instance, studies on related structures have demonstrated the efficiency of microwave assistance. In the synthesis of chiral N-benzyl-2-methyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin/thiazin-3(4H)-ones, the use of microwave irradiation reduced reaction times from 8-12 hours under conventional heating to just 15-35 minutes, while achieving comparable or even higher yields. koreascience.kr This highlights the potential for a similar significant rate enhancement in the N-benzylation of 2-methylpyrrolidine. If a chiral starting material such as (S)-2-methylpyrrolidine or (R)-2-methylpyrrolidine is used, this method would yield the corresponding chiral stereoisomer of this compound.

The following table illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of related N-benzyl-2-methyl heterocyclic compounds. koreascience.kr

| Entry | Product | Conventional Heating Time (h) | Conventional Yield (%) | Microwave Heating Time (min) | Microwave Yield (%) |

|---|---|---|---|---|---|

| 1 | (S)-N-Benzyl-2-methyl-2H-benzo[b] tandfonline.comresearchgate.netoxazin-3(4H)-one | 12 | 83 | 15 | 85 |

| 2 | (S)-4-Benzyl-2-methyl-2H-benzo[b] tandfonline.comresearchgate.netthiazin-3(4H)-one | 8 | 80 | 30 | 78 |

| 3 | (S)-4-Benzyl-7-chloro-2-methyl-2H-benzo[b] tandfonline.comresearchgate.netthiazin-3(4H)-one | 10 | 70 | 20 | 75 |

Another powerful method for synthesizing this compound is microwave-assisted reductive amination. mdpi.comresearchgate.net This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. harvard.edu To synthesize the target molecule, one could react 1-phenyl-2-butanone with ammonia or an amine precursor, followed by cyclization and reduction, or more directly, react a suitable precursor like 5-chloro-2-pentanone with benzylamine. Microwave irradiation can significantly accelerate both the imine formation and the reduction steps. researchgate.netthieme-connect.de The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride, is common in these reactions. thieme-connect.de This methodology also allows for the synthesis of specific stereoisomers if chiral precursors are employed.

The key advantages of using microwave-assisted techniques for the synthesis of this compound and its derivatives are the drastic reduction in reaction time, potential for higher yields, and cleaner reaction profiles with fewer side products. rsc.orgmdpi.com These benefits make microwave synthesis an attractive and efficient methodology in modern organic chemistry.

Chemical Transformations and Reaction Pathways of 1 Benzyl 2 Methylpyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The tertiary amine functionality of the pyrrolidine nitrogen is a key site for chemical reactions, including the removal of the benzyl (B1604629) protecting group and the formation of quaternary ammonium (B1175870) salts.

N-Deprotection and Re-functionalization

The N-benzyl group is a common protecting group for secondary amines and can be removed under various conditions to yield the free secondary amine, 2-methylpyrrolidine (B1204830). The most prevalent method for this transformation is catalytic hydrogenation. nih.govmdma.ch This process typically involves reacting the N-benzyl compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov

Catalytic transfer hydrogenation offers an alternative, avoiding the need for high-pressure hydrogen gas. In this method, a hydrogen donor such as ammonium formate (B1220265) is used in the presence of Pd/C to effect the debenzylation. mdma.ch The reaction proceeds rapidly, often at reflux temperature in a solvent like methanol. mdma.ch For certain substrates, the addition of an acid, such as acetic acid, can facilitate the cleavage of the N-benzyl bond during hydrogenolysis with catalysts like palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.gov

Once deprotected, the resulting 2-methylpyrrolidine is a secondary amine that can undergo a variety of re-functionalization reactions. These include, but are not limited to, acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides to introduce new alkyl groups, and reaction with sulfonyl chlorides to form sulfonamides.

Table 1: N-Deprotection Methods for N-Benzyl Amines

| Method | Catalyst / Reagents | Hydrogen Source | Typical Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol, RT or elevated temp. | 2-Methylpyrrolidine |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol, Reflux | 2-Methylpyrrolidine |

| Acid-Facilitated Hydrogenolysis | Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Hydrogen Gas (H₂) | Ethanol, Acetic Acid, 60 °C | 2-Methylpyrrolidine |

Quaternization Reactions and Analysis of Quaternary Salts

As a tertiary amine, 1-benzyl-2-methylpyrrolidine can undergo quaternization by reacting with an alkyl halide. This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. The process involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide, displacing the halide ion.

For example, the reaction of this compound with an alkyl halide such as methyl iodide would yield 1-benzyl-1,2-dimethylpyrrolidinium iodide. The reaction rate is influenced by the nature of the alkyl halide, the solvent, and the temperature. google.com These quaternary salts are ionic compounds with different physical and chemical properties compared to the parent tertiary amine. Analysis of these salts is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the addition of the new alkyl group and Mass Spectrometry (MS) to determine the mass of the quaternary ammonium cation.

Table 2: Representative Quaternization Reaction

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Acetonitrile or THF | 1-Benzyl-1,2-dimethylpyrrolidinium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Acetone | 1-Benzyl-1-ethyl-2-methylpyrrolidinium bromide |

Transformations at the C-2 Methyl Substituent

Direct functionalization of the C-2 methyl group of this compound is challenging due to the low reactivity of the C-H bonds of the methyl group. However, transformations can be achieved through deprotonation to form a carbanion, followed by reaction with an electrophile. This approach is analogous to the functionalization of the α-carbon in other pyrrolidine systems.

Strategies for the asymmetric deprotonation of N-protected pyrrolidines at the C-2 position have been developed using strong bases like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine. researchgate.net This generates a chiral organolithium species which can then react with a variety of electrophiles. While this has been demonstrated on N-Boc-pyrrolidine, a similar principle could be applied to this compound. Deprotonation of the methyl group with a strong base would create a nucleophilic carbanion at the carbon adjacent to the C-2 position. This nucleophile could then be trapped with electrophiles, allowing for the introduction of new functional groups.

Potential transformations following this strategy are outlined in the table below.

Table 3: Potential Functionalization of the C-2 Methyl Group via Carbanion Intermediate

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Potential Product |

|---|---|---|---|

| Strong Base (e.g., n-BuLi) | C-2 Methylene Carbanion | Alkyl Halide (R-X) | 1-Benzyl-2-ethylpyrrolidine (or longer chain) |

| Strong Base (e.g., n-BuLi) | C-2 Methylene Carbanion | Aldehyde/Ketone (R₂C=O) | 1-Benzyl-2-(2-hydroxyalkyl)pyrrolidine |

| Strong Base (e.g., n-BuLi) | C-2 Methylene Carbanion | Carbon Dioxide (CO₂) | 1-Benzylpyrrolidine-2-acetic acid |

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Nucleus

The pyrrolidine ring is a stable, unstrained five-membered ring, and its cleavage requires specific reaction conditions. Recent advancements have provided methods for the deconstructive transformation of unstrained cyclic amines via C-N bond cleavage. researchgate.net These methods often involve oxidative conditions or the use of specialized reagents to activate the C-N bond. For instance, oxidative C-N bond cleavage can lead to the formation of linear amino-aldehydes or related structures. researchgate.net Another approach involves the reaction with difluorocarbene, which can insert into the C-N bond, leading to ring-opened N-formyl haloamides. researchgate.net

Ring-expansion reactions of pyrrolidines are less common but represent a powerful tool for skeletal remodeling in organic synthesis. Methodologies for the ring expansion of other nitrogen heterocycles, such as vinyl aziridines to 3-pyrrolines, are well-established and often utilize metal catalysts. nih.gov Such strategies highlight the potential for transforming five-membered rings into larger heterocyclic systems, though specific examples starting from this compound are not widely reported. The development of such transformations would typically involve the strategic introduction of functional groups onto the pyrrolidine ring to facilitate a rearrangement.

Functionalization of the Benzyl Aromatic Ring

The benzyl group's aromatic ring can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents. masterorganicchemistry.commasterorganicchemistry.com The substituent already present on the ring, in this case, the -CH₂-(2-methylpyrrolidin-1-yl) group, directs the position of the incoming electrophile. This alkylamine-containing group is an activating group and an ortho, para-director. The activation arises from the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (arenium ion) formed during the reaction.

Common electrophilic aromatic substitution reactions that can be performed on the benzyl ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The choice of reagents and reaction conditions will determine the specific outcome. Due to steric hindrance from the bulky pyrrolidine group, substitution at the para position is often favored over the ortho positions.

Table 4: Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-Nitrobenzyl)-2-methylpyrrolidine |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(4-Bromobenzyl)-2-methylpyrrolidine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-((2-Methylpyrrolidin-1-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(4-Acylbenzyl)-2-methylpyrrolidine |

Derivatives and Analogues of 1 Benzyl 2 Methylpyrrolidine: Design and Synthesis

Synthesis of Substituted 1-Benzyl-2-methylpyrrolidine Analogues

The generation of analogues of this compound with tailored properties often involves strategic modifications to either the pyrrolidine (B122466) ring or the benzyl (B1604629) group. These modifications can influence the molecule's stereochemistry, polarity, and steric bulk, thereby impacting its biological interactions.

Derivatives with Modified Pyrrolidine Ring Substitution Patterns (e.g., dicarboxylates)

The pyrrolidine ring of this compound is a prime target for introducing additional functional groups, leading to a variety of substitution patterns. A notable example is the synthesis of dicarboxylate derivatives. For instance, (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate has been synthesized, demonstrating the introduction of a carboxyl group at the 2-position of the pyrrolidine ring. This transformation highlights the ability to create derivatives with altered polarity and potential for further functionalization.

The synthesis of polysubstituted fused pyrrolidines can be achieved through cycloaddition reactions involving azomethine ylides, which allows for the creation of complex substitution patterns on the pyrrolidine ring utrgv.edu. Furthermore, enantioenriched 2,2-disubstituted pyrrolidines can be synthesized via a sequence of asymmetric allylic alkylation and ring contraction, offering a pathway to novel analogues with stereogenic quaternary centers nih.gov. The synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione from ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate showcases the creation of a dione (B5365651) functionality on the pyrrolidine ring scichemj.org.

| Derivative Type | Synthetic Approach | Key Feature |

|---|---|---|

| Dicarboxylates | Carboxylation at the 2-position | Introduction of an additional polar functional group |

| Polysubstituted fused pyrrolidines | [2+2]/[2+3] cycloaddition of azomethine ylides | Dense and complex substitution patterns utrgv.edu |

| 2,2-disubstituted pyrrolidines | Asymmetric allylic alkylation and ring contraction | Creation of stereogenic quaternary centers nih.gov |

| Pyrrolidine-2,3-diones | Synthesis from dioxopyrrolidine-3-carboxylates | Introduction of dione functionality scichemj.org |

Synthesis of Analogues with Variations on the Benzyl Moiety

Modification of the benzyl group provides another avenue for creating diverse analogues of this compound. The introduction of substituents onto the aromatic ring of the benzyl moiety can significantly alter the electronic and steric properties of the molecule.

A general approach to synthesizing N-benzyl-substituted pyrrolidinols involves the cyclodehydration of 4-amino-1,2-butanediols, which are accessible from various aldehydes and ketones ijnrd.org. This methodology allows for the preparation of a library of analogues with different substituents on the benzyl ring, inherited from the starting carbonyl compound.

This compound as a Precursor for Bioactive Molecules

The inherent structure of this compound makes it a valuable starting material for the synthesis of more complex and biologically active molecules. Its pyrrolidine core and benzyl protecting group can be strategically manipulated to build intricate molecular architectures.

Synthesis of Specific Amine-Substituted Pyrrolidine Derivatives (e.g., 3-aminopyrrolidine, benzamides)

This compound can be a precursor to various amine-substituted derivatives, which are key intermediates in the synthesis of pharmacologically active compounds. For example, the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide has been reported as a potent neuroleptic agent airo.co.in. In this synthesis, the 3-amino derivative of this compound serves as a crucial building block for the final benzamide (B126) product airo.co.in.

The synthesis of such benzamides often involves the coupling of the amine-substituted pyrrolidine with a substituted benzoic acid derivative. The choice of substituents on both the pyrrolidine and the benzoyl moiety allows for the fine-tuning of the pharmacological properties of the final compound airo.co.in.

| Amine-Substituted Derivative | Application | Key Synthetic Step |

|---|---|---|

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)amine | Precursor for neuroleptic benzamides | Coupling with a substituted benzoic acid airo.co.in |

| 3-Aminopyrrolidine | General intermediate for bioactive molecules | Derivatization from 1-benzyl-3-hydroxypyrrolidine |

Incorporation into Complex Heterocyclic Scaffolds

The this compound scaffold can be integrated into larger, more complex heterocyclic systems, leading to the creation of novel chemical entities with potential therapeutic applications. This often involves multi-step synthetic sequences where the pyrrolidine ring acts as a foundational element.

One example is the use of benzylamines in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes mdpi.comresearchgate.net. This process involves a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) by the benzylamine, followed by lactamization, effectively incorporating the N-benzyl group into the resulting heterocyclic ring mdpi.comresearchgate.net. These substituted pyrrolidin-2-ones can then be further modified to create polycyclic compounds such as benz[g]indolizidine derivatives mdpi.comresearchgate.net.

Another strategy involves the use of 1-benzyl-substituted pyrrolidine derivatives in the construction of fused heterocyclic systems. For instance, pyrrolo-fused heterocycles can be synthesized via 1,3-dipolar cycloaddition reactions, where a pyrrolidine-derived ylide reacts with a suitable dipolarophile nih.gov. This approach allows for the creation of diverse fused systems with the pyrrolidine ring as a central component.

Advanced Spectroscopic and Computational Analysis of 1 Benzyl 2 Methylpyrrolidine

Detailed Conformational Analysis

Conformational analysis is a critical aspect of understanding a molecule's three-dimensional structure and its influence on physical, chemical, and biological properties. For a molecule like 1-benzyl-2-methylpyrrolidine, which features a flexible pyrrolidine (B122466) ring and a rotatable benzyl (B1604629) group, multiple low-energy conformations are expected to exist.

Experimental and Theoretical Determination of Preferred Conformations

Typically, the preferred conformations of a molecule are determined through a combination of experimental techniques and theoretical calculations. Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution.

Theoretical approaches, such as conformational searches using molecular mechanics or more advanced quantum chemical methods, are employed to systematically explore the potential energy surface of the molecule. These searches would identify various stable conformers (energy minima). The relative energies of these conformers would then be calculated to predict their population distribution at a given temperature. For this compound, this would involve analyzing the puckering of the pyrrolidine ring and the orientation of the benzyl and methyl substituents.

Analysis of Rotational Barriers and Conformational Dynamics

The transition between different stable conformations is not instantaneous and requires overcoming an energy barrier, known as the rotational barrier. The study of these barriers provides insight into the molecule's flexibility and dynamic behavior.

Computational methods are well-suited for mapping the energy profile of bond rotations. For this compound, key rotational barriers would include the rotation around the bond connecting the benzyl group to the nitrogen atom and the inversion of the nitrogen atom. Techniques like dynamic NMR spectroscopy can also be used to experimentally measure the energy barriers for conformational interchanges that are rapid on the NMR timescale.

Quantum Chemical Investigations

Quantum chemical investigations provide a deeper understanding of the electronic structure, reactivity, and other properties of a molecule. These studies are performed using computational software that solves the Schrödinger equation, or approximations thereof.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. researchgate.net For each stable conformer of this compound identified in a conformational search, DFT would be used to perform a full geometry optimization. researchgate.net This process finds the precise arrangement of atoms that corresponds to the minimum energy for that conformation. The accuracy of the optimized geometry is highly dependent on the chosen functional and basis set. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. Visualizing the spatial distribution of these orbitals would reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. This charge distribution is fundamental to understanding a molecule's polarity, solubility, and how it interacts with other molecules.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. For this compound, an MEP map would be generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

Spectroscopic Characterization for Stereochemical Assignment

The definitive assignment of the three-dimensional arrangement of atoms, or stereochemistry, for a chiral molecule like this compound relies on advanced analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral compound such as this compound, which exists as a pair of non-superimposable mirror images (enantiomers), NMR is crucial for determining its relative and absolute configuration.

In a standard achiral solvent, the NMR spectra of the two enantiomers, (R)-1-benzyl-2-methylpyrrolidine and (S)-1-benzyl-2-methylpyrrolidine, are identical. This is because the magnetic environments of corresponding nuclei in each enantiomer are the same. To distinguish between them, a chiral environment must be introduced. This is typically achieved by using chiral solvating agents (CSAs) or by derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and, consequently, different NMR spectra.

Advanced 2D NMR techniques are also pivotal in stereochemical assignment. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space interactions between protons that are in close proximity. By observing correlations between the protons of the benzyl group and the protons on the pyrrolidine ring, particularly the methyl group and the proton at the C2 chiral center, the preferred conformation and the relative stereochemistry can be deduced.

A hypothetical data table for the expected proton and carbon signals is presented below. The exact chemical shifts (δ) would be determined experimentally.

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet |

| Benzylic (CH₂) | 3.50-4.00 | Multiplet (AB quartet) |

| Pyrrolidine H2 | 2.80-3.20 | Multiplet |

| Pyrrolidine CH₂ | 1.50-2.20 | Multiplets |

Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127-140 |

| Benzylic (CH₂) | 55-65 |

| Pyrrolidine C2 | 58-68 |

| Pyrrolidine CH₂ | 20-40 |

| Methyl (CH₃) | 15-25 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. This method is highly accurate and can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₂H₁₇N. HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the theoretically calculated mass for the formula C₁₂H₁₈N⁺. A close match between these values (typically within a few parts per million, ppm) provides strong evidence for the compound's elemental composition.

HRMS Data for this compound (Note: Calculated values are based on the molecular formula)

| Molecular Formula | Ion | Calculated Exact Mass |

|---|

Applications of 1 Benzyl 2 Methylpyrrolidine in Asymmetric Catalysis and Materials Science

Development and Application in Asymmetric Organocatalysis

The pyrrolidine (B122466) ring is a privileged motif in organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The substitution at the nitrogen and at the C2 position, as seen in 1-benzyl-2-methylpyrrolidine, plays a crucial role in modulating the catalyst's reactivity and stereoselectivity.

Catalysis of C-C Bond Forming Reactions (e.g., Aldol (B89426), Michael, Mannich)

Derivatives of this compound have proven effective in catalyzing key carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Michael Addition: Research has demonstrated the utility of catalysts derived from N-benzylpyrrolidine structures in the asymmetric Michael addition of aldehydes to nitroolefins. For instance, a catalyst system employing a derivative of this compound has been shown to furnish γ-nitroaldehydes with high stereocontrol. In the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, the use of a specific organocatalyst under optimized conditions (methylcyclohexane solvent at 0 °C) resulted in a high yield (87%), excellent diastereoselectivity (92:8 in favor of the syn-adduct), and high enantioselectivity (85% ee for the major syn-adduct) rsc.orgd-nb.info. The catalyst's structure is critical for achieving such high levels of stereocontrol.

Aldol Reaction: While direct catalysis by this compound is less documented, the broader family of N-substituted proline derivatives is widely used in asymmetric aldol reactions. These catalysts facilitate the reaction between a ketone donor and an aldehyde acceptor. The N-benzyl group is anticipated to create a specific chiral environment around the active site, influencing the facial selectivity of the approaching aldehyde. Computational studies on related prolinamide catalysts suggest that hydrogen bonding interactions between the catalyst and the substrates are key to achieving high stereoselectivity nih.gov. For example, in aldol reactions catalyzed by prolinamides, the catalyst's conformation, locked by intramolecular hydrogen bonds, can create a defined binding pocket that dictates the stereochemical outcome nih.gov.

Mannich Reaction: The asymmetric Mannich reaction, which forms a β-amino carbonyl compound, is another area where pyrrolidine-based catalysts excel. The reaction involves the addition of an enolizable carbonyl compound to an imine. Quantum mechanical investigations into Mannich reactions catalyzed by (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, a structurally related catalyst, have shown that the stereochemical outcome is determined by the transition state geometry, where the enamine intermediate attacks a specific face of the imine nih.gov. The bulky N-benzyl group of this compound would sterically guide the incoming electrophile, favoring the formation of one diastereomer over the other.

Influence of this compound Derivatives on Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions catalyzed by this compound derivatives is highly dependent on the catalyst's absolute configuration and modifications to its structure.

The stereochemistry at the C2 position of the pyrrolidine ring directly dictates the chirality of the product. In the Michael addition to nitroolefins, using catalysts with opposite stereochemistry at this position leads to the formation of Michael adducts with opposite configurations, often with similar levels of high enantioselectivity for the major diastereomer rsc.orgd-nb.info.

Furthermore, the diastereoselectivity of these reactions can be fine-tuned by using additives. In the Michael addition catalyzed by a this compound derivative, the addition of acidic co-catalysts like benzoic acid was found to increase reactivity. However, this often came at the cost of diastereoselectivity rsc.org. A more complex system combining the organocatalyst with both a Brønsted acid (p-methoxybenzoic acid) and an achiral thiourea (B124793) (N,N'-diphenylthiourea) was found to enhance both enantioselectivity (up to 87% ee for the syn-adduct and 91% ee for the anti-adduct) and diastereoselectivity rsc.orgd-nb.info. This demonstrates that the interplay between the chiral amine catalyst and co-catalysts creates a highly organized transition state that precisely controls the stereochemical outcome.

Table 1: Effect of Additives on the Michael Addition Catalyzed by a this compound Derivative

| Additive System | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantioselectivity (syn ee%) | Enantioselectivity (anti ee%) |

|---|---|---|---|---|

| None | 87 | 92:8 | 85 | - |

| Benzoic Acid / TU1 | - | 67:33 | 87 | 91 |

| p-Methoxybenzoic Acid / TU1 | - | Improved | - | - |

Data sourced from studies on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. TU1 = N,N'-diphenylthiourea. rsc.orgd-nb.info

Utilization as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

The chiral pyrrolidine framework is a cornerstone in the design of ligands for asymmetric metal catalysis. When coordinated to a metal center, this compound and its derivatives can create a well-defined chiral environment, enabling high stereoselectivity in a variety of transformations. The nitrogen atom of the pyrrolidine ring acts as a Lewis basic coordination site, while the substituents at the C2 and nitrogen positions provide the steric bulk necessary to control the orientation of substrates in the metal's coordination sphere nih.gov.

Although applications featuring this compound itself are not extensively documented, its structural motifs are present in highly successful ligand classes. For example, ferrocenyl-based ligands incorporating a chiral pyrrolidine unit have demonstrated exceptional performance in rhodium-catalyzed asymmetric hydrogenations of olefins, achieving enantioselectivities greater than 99.9% ee nih.gov. Similarly, copper complexes with chiral ligands based on imidazolidin-4-one, which can be compared to the pyrrolidine scaffold, are effective in asymmetric Henry reactions, yielding products with up to 97% ee beilstein-journals.org. The principle relies on the rigid chelation of the ligand to the metal, which modifies the metal's reactivity and selectivity, forcing the reaction to proceed through a lower-energy pathway for one enantiomer of the product nih.gov. The N-benzyl and C2-methyl groups of this compound would serve to fine-tune the steric and electronic properties of such a metal-ligand complex, influencing catalyst activity and stereoselectivity.

Role as Structure-Directing Agents in Zeolite Synthesis

Zeolites are crystalline microporous aluminosilicates with well-defined pore and channel systems, widely used as catalysts and adsorbents. Their synthesis often requires the use of an organic molecule, known as a structure-directing agent (SDA), to guide the formation of a specific framework topology. The size, shape, and charge distribution of the SDA are critical in determining the final zeolite structure. Chiral SDAs, such as derivatives of this compound, offer the potential to synthesize chiral zeolite frameworks, a long-standing goal in materials science.

Co-Templating Strategies for Microporous Materials

Co-templating involves using a mixture of two or more SDAs to synthesize a particular zeolite phase, sometimes leading to materials with unique properties or allowing the formation of zeolites that are inaccessible with a single template. Research has explored the use of a chiral derivative, (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium, in aluminosilicate (B74896) preparations alongside co-structure directing agents scispace.com. This strategy has been applied to the synthesis of ferrierite, demonstrating that the chiral SDA can work in concert with other molecules to direct the crystallization of a non-chiral microporous structure scispace.com. This approach is valuable for understanding the recognition and packing of organic molecules within the inorganic framework during crystallization.

Diastereoselective Recognition in Zeolite Frameworks

A significant finding in zeolite synthesis is the diastereoselective structure-directing effect of chiral pyrrolidinium (B1226570) cations. In a key study, the chiral cation (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium was shown to be an efficient SDA for the crystallization of zeolite ZSM-12 (MTW framework) in a fluoride (B91410) medium researchgate.net.

Crucially, when a 50:50 mixture of this SDA and its diastereomer, (1R,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium, was used under the same conditions, the ZSM-12 structure did not form researchgate.net. This powerful observation indicates a high degree of diastereoselective recognition between the zeolite precursor species and the SDA. The inorganic framework precursor can effectively distinguish between the two diastereomers.

Computational modeling provided insight into this phenomenon. The (S,S) isomer was found to have a high host-guest interaction energy with the MTW framework, indicating a strong structural and energetic fit within the zeolite's channels. In contrast, the (R,S) diastereomer exhibited a poorer fit and a weaker interaction energy, explaining its inability to effectively template the ZSM-12 structure researchgate.net. This work highlights the principle of diastereoselective recognition, where a non-chiral zeolite framework can selectively interact with one diastereomer of a chiral SDA, providing a foundational understanding for the rational design of SDAs for targeted zeolite synthesis scispace.com.

Table 2: Diastereoselective Templating of ZSM-12 Zeolite

| Structure-Directing Agent (SDA) | Zeolite Product | Host-Guest Interaction |

|---|---|---|

| (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium | ZSM-12 (MTW) | Favorable, strong fit |

| 50:50 mixture of (1S,2S) and (1R,2S) diastereomers | Amorphous solid | (R,S) isomer has a poor fit |

Summary of findings on the diastereoselective synthesis of ZSM-12. researchgate.net

Q & A

Q. What are the established synthetic routes for 1-Benzyl-2-methylpyrrolidine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : A common synthetic approach involves nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives can be synthesized via condensation of substituted benzaldehydes with amines under microwave irradiation or thermal conditions. Post-synthesis, structural confirmation requires:

- LC-MS : To verify molecular weight (e.g., [M+H]+ = 404.07 observed in LC-MS for similar compounds) .

- NMR Spectroscopy : Key peaks in NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) confirm substituent positioning .

- HRMS : High-resolution mass spectrometry ensures exact mass alignment (e.g., [M+H]/z = 404.1974 calculated vs. 404.1980 observed) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from oxidizers.

- Refer to SDS guidelines for spill management (neutralize with inert adsorbents) and disposal (via certified hazardous waste facilities) .

Q. What pharmacological targets are associated with this compound derivatives, and what in vitro assays are used to evaluate their activity?

- Methodological Answer : These derivatives are studied as dual orexin receptor antagonists (DORAs) for sleep regulation. Key assays include:

- Radioligand Binding Assays : To measure receptor affinity (e.g., competitive binding with -orexin-A).

- Functional cAMP Assays : To assess antagonist potency via inhibition of orexin-induced calcium flux .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives under varying catalytic conditions?

- Methodological Answer : Yield optimization requires systematic variation of:

- Catalysts : Transition metals (e.g., Pd/C) vs. organocatalysts.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SNAr reactions .

- Temperature : Microwave-assisted synthesis (e.g., 150°C for 20 hours) improves efficiency vs. conventional heating .

Example Data :

| Starting Material | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| 6-Methyl-3-(pyrimidin-2-yl)picolinic acid | DMF, 150°C | 36 | |

| 5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid | Microwave, DMF | 24 |

Q. What strategies are effective in resolving contradictions between computational binding predictions and experimental receptor affinity data for this compound analogs?

- Methodological Answer :

- Docking Refinement : Use molecular dynamics simulations to account for protein flexibility.

- Free Energy Perturbation (FEP) : Quantify binding energy discrepancies caused by stereochemistry (e.g., (S)-enantiomers vs. (R)-enantiomers) .

- Experimental Validation : Repeat binding assays with purified enantiomers to isolate stereospecific effects.

Q. How should researchers design experiments to elucidate the enantiomer-specific effects of this compound derivatives on orexin receptor subtypes?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution.

- Functional Selectivity Assays : Test each enantiomer against OX1/OX2 receptors using calcium mobilization assays .

- Structural Analysis : Co-crystallize receptors with enantiomers to identify binding pocket interactions (e.g., hydrogen bonding with Tyr) .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity for structurally similar this compound analogs be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, ligand concentrations) across studies.

- Purity Verification : Re-analyze compounds via HPLC to rule out impurity-driven artifacts.

- Dose-Response Curves : Establish EC values under standardized protocols to normalize potency comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.